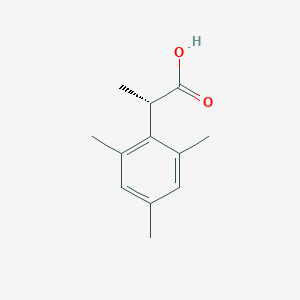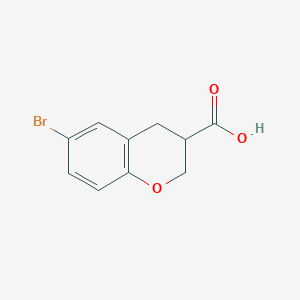
6-Bromochromane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromochromane-3-carboxylic acid is an organic compound that falls under the category of aryl halides . It is a white to pale cream powder . The molecular formula of this compound is C10H9BrO3 .
Synthesis Analysis
The synthesis of chromone-3-carboxylic acid, which is structurally similar to 6-Bromochromane-3-carboxylic acid, has been discussed in literature . The main routes for the synthesis of chromone-3-carboxylic acid rely on the oxidation or halogenation of formyl groups in 3-formylchromones and the hydrolysis of their functional derivatives .Molecular Structure Analysis
The molecular structure of 6-Bromochromane-3-carboxylic acid consists of a bromine atom attached to the 6th carbon of the chromane ring and a carboxylic acid group attached to the 3rd carbon .Wissenschaftliche Forschungsanwendungen
Synthetic Optimization for Chromone-based Ligands 6-Bromochromane-3-carboxylic acid and its derivatives are of significant interest due to their potential in the development of multitarget-directed ligands. An optimized microwave-assisted synthetic route for chromone-2-carboxylic acids, including 6-bromochromone-2-carboxylic acid, has been established. This optimized process enhances yield and purity, making it a vital step toward accelerating the discovery of chromone-based ligands. This synthetic method is versatile, safe, cost-effective, and suitable for creating diverse libraries of chromone scaffolds, which are pivotal in drug discovery and development (Cagide et al., 2019).
Photochemistry and Reactivity Studies The photochemistry of bromonaphthols, closely related to 6-bromochromane-3-carboxylic acid, has been explored to understand their behavior under different conditions. These studies reveal the generation of electrophilic carbene intermediates under specific conditions, showcasing the potential for novel reactivity and applications in synthetic chemistry. Such investigations provide insights into the molecular behavior that could be leveraged for designing advanced materials and catalysts (Pretali et al., 2009).
Mechanistic Insights into Organolithium Reactions Research on the reactions of organolithium reagents with halobenzoic acids, including compounds structurally similar to 6-bromochromane-3-carboxylic acid, provides valuable mechanistic insights. These studies highlight the selectivity and reactivity patterns that are crucial for the synthesis of complex organic molecules. Understanding these mechanisms aids in the development of novel synthetic strategies for pharmaceuticals and organic materials (Gohier et al., 2003).
Electrocatalytic Carboxylation Studies The electrocatalytic carboxylation of halopyridines with CO2 in ionic liquids represents a related field of study, illustrating the potential of halogenated carboxylic acids in sustainable chemistry. Such research underscores the importance of 6-bromochromane-3-carboxylic acid and its derivatives in developing eco-friendly synthetic methodologies. This approach avoids toxic solvents and catalysts, offering a green alternative for the synthesis of carboxylic acids (Feng et al., 2010).
Advanced Materials Development The exploration of novel heteroaromatic acromelic acid analogues from kainic acid, employing brominated intermediates, demonstrates the application of bromochromanes in material science. Such research leads to the development of new molecular architectures with potential applications in molecular electronics, highlighting the versatility of 6-bromochromane-3-carboxylic acid and its analogues in the synthesis of functional materials (Baldwin et al., 2001).
Wirkmechanismus
Target of Action
It is structurally similar to cromoglicic acid , which is known to target mast cells . It’s also suggested that it may act on NMDA receptor subtypes Glu1/Glu2 .
Result of Action
If it acts similarly to cromoglicic acid, it might help in reducing allergic reactions and inflammation by inhibiting mast cell degranulation .
Eigenschaften
IUPAC Name |
6-bromo-3,4-dihydro-2H-chromene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-2,4,7H,3,5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCZGYZFEWAXEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromochromane-3-carboxylic acid | |
CAS RN |
923225-74-5 |
Source


|
| Record name | 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(4-ethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2845174.png)
![8-((2,4-Difluorophenyl)sulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2845176.png)
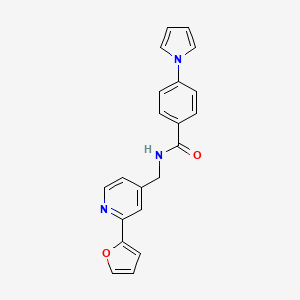
![2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B2845180.png)
![2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,3-benzothiazole](/img/structure/B2845182.png)


![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(m-tolyl)oxalamide](/img/structure/B2845187.png)
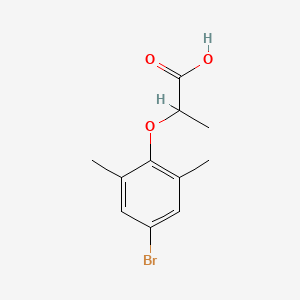
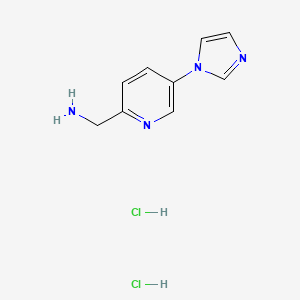

amine](/img/structure/B2845194.png)
